tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate CAS number
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate CAS number
An In-Depth Technical Guide to tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
Abstract
This guide provides a comprehensive technical overview of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, a critical bifunctional building block in modern medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, delve into its robust synthesis, and illuminate its application as a versatile linker and scaffold, particularly in the construction of complex therapeutic agents like PROTACs and kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols grounded in established chemical principles.
Compound Identification and Physicochemical Properties
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate is a carbamate-protected amino alcohol built on a rigid, non-planar cyclohexane scaffold. The trans stereochemistry of the 1,4-disubstituted ring fixes the functional groups in a diaxial or diequatorial conformation, providing predictable spatial orientation crucial for molecular design. The tert-butoxycarbonyl (Boc) group serves as a stable, acid-labile protecting group for the amine, while the primary alcohol (hydroxymethyl group) provides a reactive handle for further synthetic elaboration.
Its significance lies in this bifunctionality. The protected amine can be deprotected to reveal a nucleophilic site, and the hydroxyl group can be oxidized or converted into a leaving group. This dual reactivity makes it an invaluable linker for conjugating different molecular fragments.
Table 1: Key Physicochemical and Computed Properties
| Property | Value | Source(s) |
| CAS Number | 239074-29-4 | [1][2][3] |
| Molecular Formula | C₁₂H₂₃NO₃ | [1][2][3] |
| Molecular Weight | 229.32 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [4][5] |
| Melting Point | 105 - 109 °C | [5] |
| IUPAC Name | tert-butyl N-[trans-4-(hydroxymethyl)cyclohexyl]carbamate | [3] |
| Topological Polar Surface Area | 55.4 Ų | [3] |
| LogP (Octanol-Water) | 1.23 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Storage Conditions | Store at 0-8°C, sealed in dry conditions | [4][6] |
Note: The cis-isomer has a distinct CAS Number: 223131-01-9.[4][7][8]
Synthesis and Mechanistic Insights
The most direct and reliable synthesis of this compound involves the chemoselective N-protection of the corresponding amino alcohol, trans-4-(aminomethyl)cyclohexyl)methanol. The choice of the Boc protecting group is strategic due to its high stability under a wide range of conditions (e.g., basic, nucleophilic) and its clean, traceless removal under mild acidic conditions.
Core Reaction: N-tert-Butoxycarbonylation
The reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, commonly known as (Boc)₂O or Boc anhydride. A base is typically employed to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts.
Caption: Role as a bifunctional linker in drug discovery.
Experimental Protocol: Synthesis
This protocol describes a standard laboratory procedure for the synthesis of the title compound. It is designed to be self-validating, with clear checkpoints and expected outcomes.
Objective: To synthesize tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate from trans-4-(aminomethyl)cyclohexyl)methanol.
Materials and Reagents:
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trans-4-(Aminomethyl)cyclohexyl)methanol
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
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Tetrahydrofuran (THF), anhydrous
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Magnetic stirrer and stir bar
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Round-bottom flask
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Separatory funnel
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Rotary evaporator
Step-by-Step Methodology:
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Reaction Setup:
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In a 250 mL round-bottom flask, dissolve trans-4-(aminomethyl)cyclohexyl)methanol (1.0 eq) in anhydrous THF (approx. 10 mL per gram of starting material).
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Causality: THF is an excellent solvent for both the polar starting material and the less polar Boc anhydride, ensuring a homogenous reaction mixture. Anhydrous conditions prevent the hydrolysis of the Boc anhydride.
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Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
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Causality: Triethylamine acts as a base to deprotonate the amine, enhancing its nucleophilicity for the subsequent reaction. It also neutralizes the tert-butoxycarboxylic acid byproduct.
-
-
Boc Anhydride Addition:
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Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of THF.
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Add the (Boc)₂O solution dropwise to the stirring amine solution over 15-20 minutes at room temperature. An ice bath can be used to control any potential exotherm, although the reaction is typically gentle.
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Causality: Slow, dropwise addition prevents localized high concentrations of the anhydride and ensures a controlled reaction, minimizing side products.
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-
Reaction Monitoring:
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Allow the reaction to stir at room temperature for 12-18 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 10% Methanol in Dichloromethane). The product should have a higher Rf value than the polar starting material.
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Self-Validation: The disappearance of the starting material spot on the TLC plate indicates reaction completion.
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-
Workup and Extraction:
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Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
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Redissolve the residue in ethyl acetate (EtOAc).
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Transfer the solution to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
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Causality: The NaHCO₃ wash removes any unreacted (Boc)₂O and acidic byproducts. The brine wash removes residual water from the organic layer.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
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Purification:
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The crude product is often a white solid of sufficient purity for many applications.
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If necessary, purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel.
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Safety and Handling
While the toxicological properties have not been fully investigated, related carbamates can cause skin, eye, and respiratory irritation. [5][6][9]Standard laboratory safety practices should be strictly followed.
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Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves. * Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [10]* Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. [5]* First Aid:
-
Skin Contact: Wash off immediately with plenty of water. [11] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. [9][11] * Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur. [5]
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Conclusion
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined stereochemistry, rigid scaffold, and orthogonal protecting group strategy provide a reliable platform for constructing complex, biologically active molecules. The robust and high-yielding synthesis ensures its accessibility, while its proven utility in advanced applications like PROTACs solidifies its importance in the future of drug discovery.
References
-
Anax Laboratories. tert-butyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Google Patents.
- Google Patents.
-
PubMed Central (PMC). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
-
Chembest. TERT-BUTYL CIS-4-(HYDROXYMETHYL)CYCLOHEXYLCABAMATE | 223131-01-9. [Link]
- Google Patents. WO 2010/020905 A1 - PYRROLO[2,3-D]PYRIMIDINE COMPOUNDS.
Sources
- 1. anaxlab.com [anaxlab.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate | 239074-29-4 | Benchchem [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.com [fishersci.com]
- 6. tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate | 223131-01-9 [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. TERT-BUTYL CIS-4-(HYDROXYMETHYL)CYCLOHEXYLCABAMATE | 223131-01-9 [m.chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. aaronchem.com [aaronchem.com]
